molecular formula C7H9ClN2 B1629857 4-Chloro-5-ethyl-2-methylpyrimidine CAS No. 959239-71-5

4-Chloro-5-ethyl-2-methylpyrimidine

Cat. No. B1629857
M. Wt: 156.61 g/mol
InChI Key: RHRZSUJCSOWRHN-UHFFFAOYSA-N
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Description

4-Chloro-5-ethyl-2-methylpyrimidine is a heterocyclic organic compound with the molecular formula C7H9ClN2. It has a molecular weight of 156.612760 g/mol . It is used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of 4-Chloro-5-ethyl-2-methylpyrimidine is represented by the canonical SMILES string CCC1=CN=C(N=C1Cl)C . The InChI Key is RHRZSUJCSOWRHN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Chloro-5-ethyl-2-methylpyrimidine has a boiling point of 209.1ºC at 760 mmHg and a flash point of 99.8ºC . Its density is 1.143g/cm³ .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Chlorinated compounds are promising for use in medicinal chemistry .
    • More than 250 FDA approved chlorine containing drugs were available in the market and many pharmaceutically important drug candidates are in pre-clinical trials .
    • This review describes the recent advances in the synthesis of chlorine containing heterocyclic compounds as diverse biological agents and drugs in the pharmaceutical industries .
  • Scientific Field: Material Science

    • Chlorine-containing compounds are used in the synthesis and growth of organic single crystals for nonlinear optics and optical limiting applications .
    • A potentially useful organic adduct compound, 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1) (2A5NP4CBA), has been synthesized and grown as optically transparent single crystals by conventional slow evaporation solution technique (SEST) .
    • The grown crystal possesses more than 70% of optical transmittance with the cut-off edge at 419 nm . The thermal analysis discloses that the grown crystal possesses good thermal stability of about 187 °C .
    • The third-order nonlinear optical (NLO) coefficients, such as nonlinear absorption ( β ), nonlinear refraction ( n2 ), and nonlinear susceptibility ( χ(3) ), have been evaluated . The calculated value of χ(3) is found to be excellent compared to other organic single crystals .

properties

IUPAC Name

4-chloro-5-ethyl-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-3-6-4-9-5(2)10-7(6)8/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRZSUJCSOWRHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635259
Record name 4-Chloro-5-ethyl-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-ethyl-2-methylpyrimidine

CAS RN

959239-71-5
Record name 4-Chloro-5-ethyl-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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